Cyclohexyl nitrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

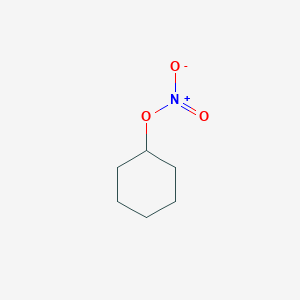

Structure

2D Structure

3D Structure

Properties

CAS No. |

2108-66-9 |

|---|---|

Molecular Formula |

C6H11NO3 |

Molecular Weight |

145.16 g/mol |

IUPAC Name |

cyclohexyl nitrate |

InChI |

InChI=1S/C6H11NO3/c8-7(9)10-6-4-2-1-3-5-6/h6H,1-5H2 |

InChI Key |

HLYOOCIMLHNMOG-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)O[N+](=O)[O-] |

Canonical SMILES |

C1CCC(CC1)O[N+](=O)[O-] |

Other CAS No. |

2108-66-9 |

Origin of Product |

United States |

Foundational & Exploratory

Cyclohexyl Nitrate: A Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of cyclohexyl nitrate. The information is presented to support research, development, and quality control activities involving this compound. All quantitative data is summarized for clarity, and detailed methodologies for the determination of key physical properties are provided.

Physical and Chemical Properties of this compound

This compound is a colorless to faint yellow liquid with a characteristic strong, sweet odor[1]. It is classified as an organic nitrate ester. The fundamental physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 2108-66-9 | [1][2][3] |

| Molecular Formula | C₆H₁₁NO₃ | [1][2][3][4][5] |

| Molecular Weight | 145.16 g/mol | [1][3][4] |

| Appearance | Colorless to faint yellow liquid | [1] |

| Odor | Strong, sweet smell | [1] |

| Boiling Point | 192.3°C at 760 mmHg 95-96°C at 40 Torr | [1][2],[4] |

| Density | 1.12 g/cm³ 1.035 g/cm³ at 20°C | [1][2],[4] |

| Refractive Index (n_D) | 1.464 | [1][2] |

| Flash Point | 81.5°C | [1][2] |

| Vapor Pressure | 0.684 mmHg at 25°C | [1][2] |

| Solubility in Water | Insoluble | [1] |

| LogP (XLogP3) | 2.3 | [3][4] |

| Topological Polar Surface Area | 55.1 Ų | [3] |

Experimental Protocols

The following sections detail standardized laboratory procedures for determining the key physical properties of liquid organic compounds such as this compound.

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Apparatus:

-

Thiele tube

-

Thermometer (0-250°C range)

-

Capillary tube (sealed at one end)

-

Small test tube (e.g., fusion tube)

-

Rubber band or thread

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or other heat source

-

Stand and clamp

Procedure:

-

Fill the small test tube with 1-2 mL of this compound.

-

Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Insert the thermometer and attached tube into the Thiele tube, which should be filled with heating oil to a level above the side-arm.

-

Gently heat the side-arm of the Thiele tube with a small flame. The design of the tube will ensure uniform heating of the oil via convection currents[6].

-

As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube. This indicates the liquid's vapor pressure has overcome the external pressure.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The moment the liquid is drawn back into the capillary tube, record the temperature on the thermometer. This temperature is the boiling point of the liquid[7].

-

Record the ambient barometric pressure, as boiling point is pressure-dependent.

Density Determination (Pycnometer Method)

This method provides a highly accurate determination of a liquid's density.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary hole)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Distilled water

-

Acetone (for cleaning and drying)

Procedure:

-

Thoroughly clean the pycnometer with a suitable solvent (e.g., acetone) and ensure it is completely dry.

-

Carefully weigh the empty, dry pycnometer on the analytical balance and record its mass (m₀)[8].

-

Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary.

-

Place the filled pycnometer in a constant temperature water bath (e.g., 20.0°C) and allow it to equilibrate for at least 15-20 minutes.

-

Remove the pycnometer from the bath, carefully dry the exterior with a lint-free cloth, and weigh it. Record this mass (m₁).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with this compound, again ensuring no air bubbles are present and inserting the stopper to expel the excess liquid.

-

Equilibrate the pycnometer with the sample in the same constant temperature water bath.

-

Remove, dry the exterior, and weigh the pycnometer. Record this mass (m₂).

-

Calculation:

-

Mass of water = m₁ - m₀

-

Mass of this compound = m₂ - m₀

-

Volume of pycnometer (V) = (m₁ - m₀) / ρ_water (where ρ_water is the known density of water at the experimental temperature).

-

Density of this compound (ρ_sample) = (m₂ - m₀) / V[9].

-

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a fundamental physical property that is a measure of how light propagates through a substance.

Apparatus:

-

Abbe Refractometer

-

Constant temperature water bath connected to the refractometer prisms

-

Light source (typically a sodium lamp or white light with a compensator)

-

Disposable pipettes

-

Lens cleaning paper and ethanol or acetone

Procedure:

-

Turn on the refractometer and the light source. Ensure the circulating water bath is set to the desired temperature (e.g., 20.0°C) and allow the prisms to equilibrate[10].

-

Calibrate the instrument using a standard of known refractive index, such as distilled water (n_D = 1.3330 at 20°C)[11].

-

Open the hinged prisms and clean both the measuring and illuminating prism surfaces with lens paper and a suitable solvent (e.g., ethanol). Allow them to dry completely.

-

Using a clean pipette, place 2-3 drops of this compound onto the center of the measuring (lower) prism[11].

-

Gently close the prisms and lock them.

-

Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields become visible.

-

Rotate the fine adjustment knob to bring the dividing line (the boundary between the light and dark fields) into sharp focus.

-

If using white light, a colored fringe may be visible at the boundary. Turn the compensator knob to eliminate this color and create a sharp, black-and-white borderline.

-

Adjust the fine adjustment knob again to position the borderline exactly on the crosshairs in the eyepiece[12].

-

Read the refractive index value from the instrument's scale.

Qualitative Solubility Testing

This procedure determines the solubility of the compound in a specific solvent.

Apparatus:

-

Small test tubes

-

Graduated pipettes or droppers

-

Vortex mixer or stirring rod

Procedure:

-

Place approximately 0.1 mL (2-3 drops) of this compound into a small test tube.

-

Add approximately 2 mL of the solvent to be tested (e.g., water) in small portions.

-

After each addition, vigorously shake or vortex the test tube for 10-20 seconds[13].

-

Observe the mixture against a bright background.

-

Classify the solubility:

-

Soluble: The compound dissolves completely, forming a clear, homogeneous solution.

-

Partially Soluble: Some of the compound dissolves, but a separate phase (e.g., cloudiness, droplets) remains.

-

Insoluble: The compound does not dissolve, and two distinct layers are clearly visible[14].

-

Visualizations

The following diagrams illustrate key workflows and mechanisms relevant to professionals in drug development and chemical research.

Caption: Experimental workflow for the physical characterization of a liquid compound.

Caption: General signaling pathway for vasodilation induced by organic nitrates.

References

- 1. scribd.com [scribd.com]

- 2. CV Pharmacology | Nitrodilators and Soluble Guanylyl Cyclase Activators [cvpharmacology.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Organic Nitrates - BioPharma Notes [biopharmanotes.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. fpharm.uniba.sk [fpharm.uniba.sk]

- 9. studylib.net [studylib.net]

- 10. Abbe refractometer operation method and precautions [en1.nbchao.com]

- 11. hinotek.com [hinotek.com]

- 12. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. chem.ws [chem.ws]

Cyclohexyl Nitrate: A Technical Overview

CAS Number: 2108-66-9[1][2][3]

This technical guide provides an in-depth overview of cyclohexyl nitrate, a compound of interest for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, details experimental protocols for its synthesis, and discusses its potential mechanism of action based on the broader class of organic nitrates.

Chemical and Physical Properties

This compound is an organic compound with the chemical formula C₆H₁₁NO₃.[1][2] It is the ester of cyclohexanol and nitric acid.[4] The following table summarizes its key quantitative properties.

| Property | Value | Source |

| CAS Number | 2108-66-9 | [1][2][3] |

| Molecular Formula | C₆H₁₁NO₃ | [1][2] |

| Molecular Weight | 145.1564 g/mol | [5] |

| Density | 1.12 g/cm³ | [5] |

| Boiling Point | 192.3°C at 760 mmHg | [5] |

| Flash Point | 81.5°C | [5] |

| Refractive Index | 1.464 | [5] |

| Vapor Pressure | 0.684 mmHg at 25°C | [5] |

| EINECS Number | 218-293-0 | [5][3] |

Experimental Protocols

Synthesis of this compound via Nitration of Cyclohexanol

A common method for the synthesis of this compound involves the nitration of cyclohexanol using a mixture of nitric acid and acetic anhydride.[6]

Materials:

-

Cyclohexanol

-

Nitric acid

-

Acetic anhydride

-

Water

-

Sodium hydroxide or sodium carbonate solution

Procedure: [6]

-

Prepare a nitrating mixture of nitric acid and acetic anhydride, typically at a 1:1 molar ratio.

-

For every 1 weight part of cyclohexanol, use 1.80-1.84 weight parts of the nitrating mixture.

-

Maintain the reaction temperature at 18-20°C and hold for 60 minutes.

-

Following the reaction, dilute the mixture with 0.48-0.55 weight parts of water per 1 weight part of the reaction mass.

-

Separate the organic layer containing the this compound.

-

Wash the organic layer with water and then with a soda solution to neutralize any remaining acid.

Synthesis from Cyclohexyl Nitrite

An alternative synthesis route involves the reaction of cyclohexyl nitrite with gaseous dinitrogen pentoxide.[7]

Materials:

-

Cyclohexyl nitrite

-

Gaseous dinitrogen pentoxide

-

Carbon tetrachloride (solvent)

Procedure: [7]

-

Dissolve cyclohexyl nitrite in carbon tetrachloride.

-

Introduce the solution into a reaction column.

-

Simultaneously, feed gaseous dinitrogen pentoxide into the reaction column.

-

The reaction of cyclohexyl nitrite with dinitrogen pentoxide yields this compound.

Potential Mechanism of Action

While specific signaling pathways for this compound are not extensively detailed in the available literature, its mechanism of action is likely similar to that of other organic nitrates. These compounds act as vasodilators by releasing nitric oxide (NO).[8][9] The released NO then activates guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP) in smooth muscle cells.[9] This increase in cGMP leads to the relaxation of the smooth muscle, resulting in vasodilation.[9] This vasodilation of veins reduces the preload on the heart, while dilation of arteries reduces the afterload, both of which decrease myocardial oxygen demand.[8]

A related compound, 1-nitrosocyclohexyl acetate (NCA), is a long-acting nitroxyl (HNO) donor that also exhibits vasorelaxant properties.[10] This suggests that compounds with a cyclohexyl backbone can have significant effects on the cardiovascular system.

Visualizations

General Mechanism of Action for Organic Nitrates

Caption: General signaling pathway for organic nitrates.

Synthesis Workflow for this compound

Caption: Workflow for the synthesis of this compound.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pschemicals.com [pschemicals.com]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound | 2108-66-9 | Buy Now [molport.com]

- 5. This compound | 2108-66-9 [chemnet.com]

- 6. This compound PRODUCTION PROCESS. Russian patent RU 2284987 C1 published in 2006. Invention WIPO IPC C07C201/02.C07C201/10. [patenton.ru]

- 7. US3549686A - Process for the preparation of alkyl nitrates - Google Patents [patents.google.com]

- 8. [Effect of nitrates, nitrate-like substances, calcium antagonists and beta-adrenergic receptor blockers on peripheral circulation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. google.com [google.com]

- 10. Pharmacological Characterization of 1-Nitrosocyclohexyl Acetate, a Long-Acting Nitroxyl Donor That Shows Vasorelaxant and Antiaggregatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action of Alkyl Nitrates in Organic Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alkyl nitrates are versatile reagents in organic synthesis, serving as potent electrophiles, radical initiators, and oxidizing agents. Their reactivity stems from the polarized O-N bond, which can undergo either heterolytic or homolytic cleavage depending on the reaction conditions and the substrate. This guide provides a comprehensive overview of the mechanisms of action of alkyl nitrates in key organic transformations, including electrophilic nitration of aromatic compounds, radical-mediated cyclization reactions, and oxidation of alcohols. Detailed experimental protocols for representative reactions are provided, along with quantitative data to facilitate reaction optimization. Furthermore, mechanistic pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the underlying chemical principles.

Core Mechanisms of Action

The utility of alkyl nitrates in organic synthesis is primarily dictated by the nature of the cleavage of the RO-NO₂ bond. Two principal pathways govern their reactivity: heterolytic cleavage and homolytic cleavage.

Heterolytic Cleavage: Alkyl Nitrates as Electrophilic Nitrating Agents

In the presence of a strong Lewis acid catalyst, such as boron trifluoride (BF₃), alkyl nitrates function as effective electrophilic nitrating agents. The Lewis acid coordinates to one of the oxygen atoms of the nitrate group, polarizing the O-N bond and facilitating its cleavage to generate a highly reactive nitronium ion (NO₂⁺) equivalent. This electrophile can then attack electron-rich substrates, most notably aromatic compounds, to form a nitro-substituted product.

The catalytic cycle for the BF₃-mediated nitration of an aromatic compound (ArH) is depicted below.

Cyclohexyl Nitrate: A Technical Guide to its Discovery, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexyl nitrate, a nitric acid ester of cyclohexanol, has a history rooted in the broader exploration of organic nitrates. While its primary contemporary application lies outside of pharmaceuticals, as a cetane enhancer in diesel fuels, the fundamental chemistry and pharmacology of organic nitrates position it as a molecule of interest. This technical guide provides a comprehensive overview of the historical synthesis of this compound, detailing key experimental methodologies and quantitative data. It further explores the established signaling pathways of organic nitrates, offering a framework for considering this compound within a drug development context.

Discovery and Historical Context

The discovery of this compound is not as singularly documented as that of early organic nitrates like nitroglycerin, which was first synthesized by Ascanio Sobrero in 1847.[1] The synthesis and therapeutic use of organic nitrates became more widespread in the late 19th and early 20th centuries, with a focus on their vasodilatory properties.[2] It is likely that this compound was first synthesized during this period of broader investigation into the nitration of various alcohols.

Historical Synthesis of this compound

The synthesis of this compound has evolved, with various methods developed to improve yield, purity, and safety. The primary methods involve the direct nitration of cyclohexanol using different nitrating agents.

Nitration with Mixed Acids (Sulfuric and Nitric Acid)

A common and long-standing method for the synthesis of organic nitrates is the use of a mixture of sulfuric acid and nitric acid.[3][5] The sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the nitronium ion (NO₂⁺), the active electrophile in the reaction.

Experimental Protocol:

A typical laboratory-scale synthesis involves the slow addition of cyclohexanol to a pre-cooled mixture of concentrated sulfuric acid and nitric acid. The reaction is highly exothermic and requires careful temperature control to prevent side reactions and decomposition.

Key Parameters:

| Parameter | Value | Reference |

| Reactants | Cyclohexanol, Nitric Acid, Sulfuric Acid | [3] |

| Temperature | 0-10 °C | General Practice |

| Reaction Time | 30-60 minutes | General Practice |

| Quenching | Ice water | General Practice |

| Purification | Extraction and distillation | General Practice |

Nitration with Nitric Acid and Acetic Anhydride

An alternative method utilizes a mixture of nitric acid and acetic anhydride. This combination forms acetyl nitrate in situ, which is a potent nitrating agent. A Russian patent describes a specific process for this compound production using this method.[6]

Experimental Protocol:

Cyclohexanol is reacted with a pre-formed mixture of nitric acid and acetic anhydride. The reaction is maintained at a specific temperature for a set duration, followed by dilution with water and separation of the organic layer.[6]

Quantitative Data:

| Parameter | Value | Reference |

| Nitrating Agent | Nitric acid/acetic anhydride (1:1 molar ratio) | [6] |

| Reagent Ratio | 1.80-1.84 wt parts nitrating mixture per 1 wt part cyclohexanol | [6] |

| Temperature | 18-20 °C | [6] |

| Reaction Time | 60 minutes | [6] |

| Dilution | 0.48-0.55 wt parts water per 1 wt part reaction mass | [6] |

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for the historical synthesis of this compound.

Caption: General workflow for the synthesis of this compound using mixed acids.

Caption: Workflow for this compound synthesis via the acetyl nitrate method.[6]

Signaling Pathways and Potential for Drug Development

While this compound is not currently used as a pharmaceutical, its chemical class, organic nitrates, has a well-established mechanism of action that is central to its therapeutic effects in conditions like angina pectoris.

Organic nitrates are prodrugs that are metabolized to release nitric oxide (NO) or a related S-nitrosothiol. Nitric oxide is a potent vasodilator that acts by stimulating soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn activates cGMP-dependent protein kinase (PKG). PKG activation results in a cascade of events that decrease intracellular calcium concentrations, leading to smooth muscle relaxation and vasodilation.

Caption: Signaling pathway of organic nitrates leading to vasodilation.

Given this mechanism, this compound could theoretically be explored for similar therapeutic applications as other organic nitrates. However, its specific pharmacokinetic and pharmacodynamic properties, including its rate of NO release, duration of action, and potential for tolerance development, would require extensive investigation. The lipophilicity of the cyclohexyl group could influence its distribution and metabolism compared to other clinically used organic nitrates.

Conclusion

This compound represents a classic example of an organic nitrate whose synthesis is based on fundamental principles of organic chemistry developed over the last two centuries. While its historical discovery is not pinpointed to a specific date or individual, its preparation follows the well-trodden path of alcohol nitration. Modern methods have refined this process, offering improved yields and safety. Although its current primary application is industrial, the established vasodilatory mechanism of organic nitrates provides a theoretical framework for considering this compound in a drug development context. Further research would be necessary to elucidate its specific pharmacological profile and potential therapeutic utility.

References

- 1. Organic Nitrates: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Historical aspects of nitrate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitrate ester - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. EP0471043A1 - Nitrate ester preparation - Google Patents [patents.google.com]

- 6. This compound PRODUCTION PROCESS. Russian patent RU 2284987 C1 published in 2006. Invention WIPO IPC C07C201/02.C07C201/10. [patenton.ru]

In-Depth Technical Guide to the Spectroscopic Data of Cyclohexyl Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cyclohexyl nitrate (C₆H₁₁NO₃), a molecule of interest in various chemical research domains. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presents detailed experimental protocols for its synthesis and spectroscopic analysis, and includes visualizations to elucidate key processes.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 4.90 - 5.10 | m | H-1 (methine) |

| 1.85 - 2.05 | m | H-2a, H-6a (axial) |

| 1.65 - 1.80 | m | H-2e, H-6e (equatorial) |

| 1.20 - 1.60 | m | H-3, H-4, H-5 |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the spectrometer's field strength. The assignments are based on the expected chemical environment of the protons.

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~84 | C-1 |

| ~31 | C-2, C-6 |

| ~25 | C-4 |

| ~24 | C-3, C-5 |

Note: These are approximate chemical shifts based on related structures and general principles of ¹³C NMR spectroscopy.

Table 3: Infrared (IR) Spectroscopy Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2935 | Strong | C-H stretch (cyclohexyl) |

| 2860 | Strong | C-H stretch (cyclohexyl) |

| 1630 | Strong | O-N=O asymmetric stretch |

| 1280 | Strong | O-N=O symmetric stretch |

| 870 | Strong | O-N stretch |

Table 4: Mass Spectrometry (MS) Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 145 | Moderate | [M]⁺ (Molecular Ion) |

| 99 | Moderate | [M - NO₂]⁺ |

| 83 | High | [C₆H₁₁]⁺ (Cyclohexyl cation) |

| 67 | Moderate | [C₅H₇]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent spectroscopic analysis are provided below.

Synthesis of this compound from Cyclohexanol

This protocol is based on the nitration of cyclohexanol using a mixture of nitric acid and a dehydrating agent, such as sulfuric acid or acetic anhydride.[1][2]

Materials:

-

Cyclohexanol

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%) or Acetic Anhydride

-

Sodium Bicarbonate solution (saturated)

-

Anhydrous Magnesium Sulfate

-

Diethyl ether or other suitable organic solvent

-

Ice bath

-

Separatory funnel

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (or acetic anhydride) in a 1:1 molar ratio.

-

To this cooled and stirring acid mixture, add cyclohexanol dropwise, ensuring the temperature of the reaction mixture does not exceed 10°C.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes.

-

Carefully pour the reaction mixture over crushed ice and transfer it to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash them sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

-

The crude product can be further purified by vacuum distillation.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are prepared by dissolving approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. A small drop of the neat liquid sample is placed between two potassium bromide (KBr) plates to form a thin film. The spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, and the resulting fragments are analyzed by the mass analyzer.

Visualizations

The following diagrams illustrate the key experimental and logical workflows involved in the characterization of this compound.

Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Proposed mass spectrometry fragmentation pathway of this compound.

References

An In-depth Technical Guide on the Thermochemical Properties of Cyclohexyl Nitrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexyl nitrate is an organic nitrate with potential applications in various chemical syntheses and as an energetic material. A thorough understanding of its thermochemical properties is crucial for safe handling, process optimization, and predicting its behavior in chemical reactions. This technical guide provides a comprehensive overview of the key thermochemical parameters of this compound, details the experimental methodologies for their determination, and outlines its expected thermal decomposition pathway. Due to a notable lack of specific experimental data for this compound in the current scientific literature, this guide establishes a framework based on established principles and data from analogous alkyl nitrate compounds.

Introduction

Organic nitrates are a class of compounds characterized by the presence of one or more O−NO2 functional groups. They are widely utilized as energetic materials, vasodilators in medicine, and as intermediates in organic synthesis. The thermochemical properties of these compounds, such as their enthalpy of formation, entropy, and specific heat capacity, are fundamental to understanding their stability, energy content, and reactivity. Furthermore, knowledge of their thermal decomposition behavior is paramount for ensuring safety during storage and handling.

Thermochemical Data of this compound

A comprehensive literature search did not yield specific experimental values for the enthalpy of formation, standard molar entropy, or specific heat capacity of this compound. However, the following table summarizes the types of quantitative data that are critical for a complete thermochemical profile and the experimental techniques used to measure them.

| Thermochemical Property | Symbol | Significance | Typical Experimental Technique(s) |

| Standard Enthalpy of Formation | ΔH°f | Indicates the energy change when one mole of the compound is formed from its constituent elements in their standard states. A key measure of the compound's intrinsic energy content. | Combustion Calorimetry |

| Standard Molar Entropy | S° | A measure of the molecular disorder or randomness of the compound at a standard state. Important for calculating the Gibbs free energy of reactions. | Adiabatic Calorimetry, Statistical Mechanics (with spectroscopic data) |

| Specific Heat Capacity | c_p | The amount of heat required to raise the temperature of a unit mass of the substance by one degree Celsius. Essential for heat transfer calculations and process design. | Differential Scanning Calorimetry (DSC), Adiabatic Calorimetry |

| Thermal Decomposition Temperature | T_d | The temperature at which the compound begins to decompose. A critical parameter for assessing thermal stability and safe handling limits. | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) |

| Enthalpy of Decomposition | ΔH_decomp | The amount of heat released or absorbed during the decomposition process. Indicates the energetic potential of the decomposition reaction. | Differential Scanning Calorimetry (DSC) |

Experimental Protocols

The determination of the thermochemical properties of organic nitrates like this compound involves a suite of specialized analytical techniques. The following sections detail the methodologies for key experiments.

Combustion Calorimetry for Enthalpy of Formation

Objective: To determine the standard enthalpy of combustion (ΔH°c) of this compound, from which the standard enthalpy of formation (ΔH°f) can be calculated using Hess's Law.

Methodology:

-

Sample Preparation: A precisely weighed sample of high-purity this compound (typically 0.5 - 1.0 g) is placed in a sample crucible (e.g., platinum or fused silica).

-

Calorimeter Setup: The crucible is placed inside a high-pressure vessel, known as a bomb, which is then sealed. The bomb is purged with oxygen and then filled with pure oxygen to a pressure of approximately 30 atm.

-

Immersion: The bomb is submerged in a known mass of water in a well-insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.

-

Temperature Measurement: The temperature of the water is monitored continuously. The maximum temperature reached after the combustion is complete is recorded.

-

Data Analysis: The heat released during combustion is calculated from the temperature rise of the water and the known heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid). Corrections are made for the heat of ignition and any side reactions.

-

Calculation of ΔH°f: The standard enthalpy of formation is calculated using the following equation: ΔH°f (this compound) = Σ[νp * ΔH°f (Products)] - ΔH°c (this compound) where νp are the stoichiometric coefficients of the products (CO₂, H₂O, N₂).

Differential Scanning Calorimetry (DSC) for Heat Capacity and Thermal Decomposition

Objective: To measure the specific heat capacity of this compound as a function of temperature and to determine its thermal decomposition characteristics, including the onset temperature and enthalpy of decomposition.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, typically a linear heating rate (e.g., 5, 10, or 20 °C/min) over a desired temperature range (e.g., from ambient to 400 °C). The cell is purged with an inert gas, such as nitrogen, to prevent oxidation.

-

Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the furnace temperature is increased.

-

Heat Capacity Measurement: To determine the specific heat capacity, a three-step procedure is typically followed: a baseline run with two empty pans, a run with a sapphire standard (of known heat capacity), and a run with the this compound sample. The heat capacity of the sample is then calculated by comparing its heat flow signal to that of the sapphire standard.

-

Thermal Decomposition Analysis: As the sample undergoes thermal decomposition, an exothermic or endothermic peak is observed in the DSC thermogram. The onset temperature of this peak indicates the start of decomposition. The area under the peak is proportional to the enthalpy of decomposition (ΔH_decomp).

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass loss as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a tared TGA sample pan (e.g., ceramic or platinum).

-

Instrument Setup: The sample pan is placed on the TGA's microbalance within a furnace. The furnace is programmed with a specific heating rate (e.g., 10 °C/min) in a controlled atmosphere (typically flowing nitrogen or air).

-

Measurement: The mass of the sample is continuously monitored and recorded as the temperature increases.

-

Data Analysis: The resulting TGA curve plots the percentage of initial mass remaining versus temperature. The onset temperature of mass loss indicates the beginning of decomposition. The temperatures at which specific percentages of mass loss occur (e.g., 5%, 50%) are also important indicators of thermal stability. The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

Visualizations

Experimental Workflow for Thermochemical Characterization

Caption: Workflow for the thermochemical characterization of this compound.

Postulated Thermal Decomposition Pathway of this compound

Based on the known decomposition mechanisms of other alkyl nitrates, the primary initial step in the thermal decomposition of this compound is expected to be the homolytic cleavage of the weak O-NO₂ bond. This initiates a radical cascade leading to a variety of smaller, more stable products.

Caption: Postulated thermal decomposition pathway for this compound.

Conclusion

While specific, experimentally determined thermochemical data for this compound remain elusive in the scientific literature, this guide provides a robust framework for understanding and determining these critical properties. The detailed experimental protocols for combustion calorimetry, DSC, and TGA offer a clear path for researchers to obtain the necessary data. The postulated thermal decomposition pathway, based on analogous compounds, provides a valuable starting point for safety assessments and further mechanistic studies. The generation of experimental data for this compound would be a valuable contribution to the fields of organic chemistry, materials science, and drug development, and would allow for a more complete and quantitative understanding of this compound.

A Comprehensive Technical Guide to the Solubility of Cyclohexyl Nitrate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of cyclohexyl nitrate in a range of common organic solvents. Due to the limited availability of specific quantitative public data, this document focuses on providing a robust framework for determining solubility, including detailed experimental protocols and data presentation templates. The principles outlined herein are grounded in the general solubility behavior of alkyl nitrates and cyclohexane derivatives.

Introduction to this compound and Its Solubility

This compound (C₆H₁₁NO₃) is an organic compound belonging to the class of alkyl nitrates.[1][2] Its molecular structure, consisting of a nonpolar cyclohexane ring and a polar nitrate ester group, dictates its solubility behavior. Understanding the solubility of this compound is crucial for a variety of applications, including its use as a reagent in organic synthesis, in the formulation of energetic materials, and potentially in pharmaceutical research.

The fundamental principle governing solubility is "like dissolves like." This suggests that nonpolar or weakly polar solutes will dissolve in nonpolar or weakly polar solvents, while polar solutes are more soluble in polar solvents. This compound's amphiphilic nature, with both nonpolar and polar moieties, suggests it will exhibit some degree of solubility in a range of organic solvents. Generally, alkyl nitrates are known to be soluble in most organic solvents while being insoluble in water.[3]

Qualitative Solubility Profile

Based on the chemical structure of this compound and the known properties of similar compounds, a qualitative assessment of its solubility in common organic solvents can be inferred. The nonpolar cyclohexane ring is expected to facilitate dissolution in nonpolar solvents, while the polar nitrate group may contribute to solubility in more polar organic solvents.

Expected Qualitative Solubility:

-

High Solubility: Expected in nonpolar to moderately polar aprotic solvents such as toluene, diethyl ether, and dichloromethane. The large nonpolar cyclohexane group should interact favorably with these solvents.

-

Good to Moderate Solubility: Expected in polar aprotic solvents like acetone and ethyl acetate. The polarity of the nitrate group will aid solubility.

-

Moderate to Lower Solubility: Expected in polar protic solvents such as ethanol and methanol. While the nitrate group can form hydrogen bonds, the large, nonpolar cyclohexane ring may limit miscibility.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| Ethanol | C₂H₅OH | ||||

| Methanol | CH₃OH | ||||

| Acetone | C₃H₆O | ||||

| Diethyl Ether | (C₂H₅)₂O | ||||

| Ethyl Acetate | C₄H₈O₂ | ||||

| Toluene | C₇H₈ | ||||

| Dichloromethane | CH₂Cl₂ |

Experimental Protocols for Solubility Determination

The following protocols are adapted from standard laboratory methods for determining the solubility of liquid and solid organic compounds.[4][5][6] These methods can be readily applied to determine the quantitative solubility of this compound.

Materials and Reagents

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher): ethanol, methanol, acetone, diethyl ether, ethyl acetate, toluene, dichloromethane

-

Volumetric flasks (various sizes)

-

Graduated cylinders

-

Pipettes and burettes

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatically controlled water bath or incubator

-

Vortex mixer and/or magnetic stirrer

-

Filtration apparatus (e.g., syringe filters with appropriate membrane material)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometry)

General Experimental Workflow

The determination of solubility generally involves preparing a saturated solution of the solute in the solvent at a controlled temperature, followed by quantifying the concentration of the solute in the solution.

Caption: General workflow for the experimental determination of solubility.

Detailed Method: Isothermal Saturation Method

This method is suitable for determining the solubility of a liquid solute in a liquid solvent.

-

Preparation of Supersaturated Solution: In a series of sealed vials, add an excess amount of this compound to a known volume of the chosen organic solvent. The amount of excess solute should be sufficient to ensure that a separate phase of undissolved this compound is visible.

-

Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent phase remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the undissolved this compound has settled. To ensure complete separation of the saturated solution from the excess solute, centrifugation may be employed.

-

Sample Extraction: Carefully extract an aliquot of the clear, saturated supernatant using a pre-warmed or temperature-equilibrated pipette. To remove any suspended micro-droplets, the aliquot can be passed through a syringe filter that is compatible with the solvent.

-

Quantification: Accurately dilute the extracted aliquot with a known volume of the pure solvent. Analyze the diluted sample using a pre-calibrated analytical technique (e.g., GC-MS or HPLC) to determine the concentration of this compound.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L) based on the measured concentration and the dilution factor.

-

Replicates: Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: The solubility of most organic compounds increases with temperature. It is crucial to control and report the temperature at which solubility is determined.

-

Solvent Polarity: As discussed, the polarity of the solvent plays a significant role in its ability to dissolve this compound.

-

Presence of Impurities: Impurities in either the this compound or the solvent can affect the measured solubility.[7]

-

Intermolecular Forces: The nature and strength of intermolecular forces (van der Waals forces, dipole-dipole interactions, and hydrogen bonding) between this compound and the solvent molecules will ultimately determine the extent of solubility.

Logical Relationship of Solubility Principles

The following diagram illustrates the interplay of factors that determine the solubility of this compound.

Caption: Factors influencing the solubility of this compound.

Conclusion

While specific quantitative data on the solubility of this compound in common organic solvents is not widely published, this guide provides a comprehensive framework for its determination. By following the detailed experimental protocols and considering the influencing factors outlined, researchers can generate reliable and reproducible solubility data. This information is invaluable for the effective use of this compound in various scientific and industrial applications.

References

- 1. This compound | C6H11NO3 | CID 75020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 2108-66-9 [chemnet.com]

- 3. Alkyl nitrate - Sciencemadness Wiki [sciencemadness.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. quora.com [quora.com]

- 6. scribd.com [scribd.com]

- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

Cyclohexyl Nitrate Derivatives: A Technical Guide to Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexyl nitrate and its potential derivatives represent a compelling class of compounds, primarily recognized for their role as nitric oxide (NO) donors. This technical guide provides a comprehensive overview of the known biological activities of cyclohexane nitrate, with a detailed focus on its vasodilatory properties. Furthermore, this document serves as a framework for future research by outlining detailed experimental protocols to investigate the potential anti-inflammatory, antiplatelet, and neuroprotective effects of novel this compound derivatives. The synthesis of these compounds, alongside an exploration of potential structure-activity relationships, is also discussed to guide the development of new therapeutic agents.

Introduction: The Therapeutic Potential of Nitric Oxide Donors

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes.[1] As an endogenous mediator, it plays a key role in vasodilation, neurotransmission, and the immune response.[1] The therapeutic application of NO donors, particularly organic nitrates, has been a cornerstone in the management of cardiovascular diseases for over a century.[2][3][4] These compounds act as prodrugs, releasing NO and subsequently activating the soluble guanylyl cyclase (sGC) pathway, leading to a cascade of events that culminate in smooth muscle relaxation and other cellular responses.[5] this compound has emerged as a noteworthy NO donor, demonstrating significant vasodilatory effects.[6] This guide delves into the established biological activities of cyclohexane nitrate and provides a strategic roadmap for the exploration of its derivatives as potential therapeutic agents in a broader range of applications.

Synthesis of this compound Derivatives

The synthesis of the parent compound, this compound, is typically achieved through the nitration of cyclohexanol. A common method involves the use of a nitric acid/acetic anhydride mixture.

General Synthesis Protocol for this compound

A detailed protocol for the synthesis of this compound is described in a Russian patent.[1][7] The process involves the nitration of cyclohexanol with a mixture of nitric acid and acetic anhydride. Specifically, a 1:1 molar ratio of nitric acid to acetic anhydride is prepared, and approximately 1.80-1.84 parts by weight of this mixture are used per 1 part by weight of cyclohexanol.[1] The reaction is maintained at 18-20°C for 60 minutes.[1] Following the reaction, the mixture is diluted with water, and the resulting organic layer containing this compound is separated and washed.[1]

Further synthesis of derivatives could involve the use of functionalized cyclohexanols as starting materials. The introduction of various substituents on the cyclohexane ring could modulate the physicochemical properties and biological activities of the resulting nitrate esters.

Vasodilatory Effects of Cyclohexane Nitrate

Cyclohexane nitrate (referred to as HEX in some studies) is a potent vasodilator that acts independently of the endothelium.[3][6] Its mechanism of action is centered on the release of nitric oxide and the subsequent activation of the sGC/cGMP/PKG signaling pathway.[6]

Mechanism of Action and Signaling Pathway

Organic nitrates, including cyclohexane nitrate, release nitric oxide, which diffuses into vascular smooth muscle cells.[5] There, NO activates soluble guanylyl cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5] The elevated levels of cGMP activate protein kinase G (PKG), leading to a decrease in intracellular calcium levels and ultimately, vasodilation.[6]

Quantitative Data on Vasodilatory Activity

Studies have provided quantitative data on the vasodilatory efficacy and potency of cyclohexane nitrate in isolated rat mesenteric artery rings.

| Parameter | Value | Condition | Reference |

| Maximum Effect (ME) | 100.4 ± 4.1% | Endothelium-denuded | [6] |

| 67.0 ± 2.8% | With endothelium | [3] | |

| Potency (pD2) | 5.11 ± 0.12 | Endothelium-denuded | [3][6] |

| 5.84 ± 0.22 | With endothelium | [3] | |

| ME with NO scavenger | 44.9 ± 9.4% | - | [3][6] |

| ME with sGC inhibitor | 38.5 ± 9.7% | - | [3][6] |

Experimental Protocol: Ex Vivo Vasodilation Assay

The vasodilatory activity of this compound derivatives can be assessed using an ex vivo aortic ring assay.[6][8][9]

Objective: To determine the vasodilatory potency and efficacy of test compounds on isolated arterial rings.

Materials:

-

Thoracic aorta from rats or mice.

-

Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.8, MgSO4 1.2, KH2PO4 1.2, CaCl2 2.5, NaHCO3 25, glucose 11.1).[10]

-

Phenylephrine (vasoconstrictor).

-

Test compounds (this compound derivatives).

-

Organ bath system with force transducers.

-

Data acquisition system.

Procedure:

-

Aorta Isolation and Preparation: Euthanize the animal and carefully excise the thoracic aorta.[8][9] Clean the aorta of adherent connective and fatty tissues and cut it into rings of 2-3 mm in width.[9][10]

-

Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.[10]

-

Equilibration and Pre-contraction: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g. After equilibration, pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

-

Cumulative Concentration-Response: Once the contraction has stabilized, add the test compound in a cumulative manner at increasing concentrations. Record the relaxation response until a maximal effect is achieved.

-

Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Plot the concentration-response curves and calculate the pD2 (-log EC50) and the maximum effect (Emax).

References

- 1. This compound PRODUCTION PROCESS. Russian patent RU 2284987 C1 published in 2006. Invention WIPO IPC C07C201/02.C07C201/10. [patenton.ru]

- 2. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 3. Therapeutic potential of nitrate esters of commonly used drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of action of nitrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]

- 8. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Laboratory protocol for the safe handling of cyclohexyl nitrate.

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling of cyclohexyl nitrate in a laboratory setting. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this protocol is based on information for structurally related alkyl nitrates and general chemical safety principles. All personnel must treat this compound as a potentially explosive and hazardous substance.

Hazard Identification and Risk Assessment

This compound (C₆H₁₁NO₃) is an organic nitrate ester. Compounds in this class are known for their potential explosive properties and sensitivity to heat, shock, and friction. A thorough risk assessment must be conducted before any experiment involving this compound.

Primary Hazards:

-

Explosive Instability: Organic nitrate esters can be sensitive to impact and friction and may decompose upon heating, releasing gases that can lead to an explosion[1]. The presence of acids, which may be used in its synthesis, can decrease the decomposition temperature of related alkyl nitrates[2].

-

Flammability: Assumed to be a combustible liquid.

-

Health Hazards: Based on related compounds like cyclohexyl nitrite, hazards may include:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation[3].

-

-

Inhalation Toxicity: Inhaling vapors of related alkyl nitrites can lead to headaches and a dangerous drop in blood pressure[4].

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related compounds. Note the absence of specific toxicological data for this compound, necessitating a cautious approach.

| Property | Value | Source |

| This compound (CAS: 2108-66-9) | ||

| Molecular Formula | C₆H₁₁NO₃ | [5] |

| Molecular Weight | 145.16 g/mol | [5] |

| Boiling Point | 95-96 °C @ 40 Torr | [6] |

| Density | 1.035 g/cm³ @ 20 °C | [6] |

| Related Compound: 2-Ethylhexyl Nitrate | ||

| Acute Toxicity (Oral, Rat LD50) | >10000 mg/kg | [7] |

| Acute Toxicity (Dermal, Rabbit LD50) | >5000 mg/kg | [7] |

| GHS Hazard Statements | H227 (Combustible liquid), H302+H312 (Harmful if swallowed or in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation), H411 (Toxic to aquatic life with long lasting effects) | [7] |

Engineering and Administrative Controls

To minimize exposure and risk, the following controls must be implemented:

-

Fume Hood: All work with this compound must be conducted in a certified chemical fume hood with a blast shield.

-

Ventilation: Ensure adequate general laboratory ventilation.

-

Restricted Access: Clearly demarcate the work area and restrict access to authorized personnel only.

-

Limited Quantities: Work with the smallest feasible quantities of the substance.

-

Emergency Preparedness: An emergency shower and eyewash station must be readily accessible. All personnel must be familiar with their location and operation.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye Protection: Chemical splash goggles and a face shield.

-

Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Consult a glove compatibility chart.

-

Body Protection: A flame-resistant laboratory coat.

-

Respiratory Protection: A properly fitted respirator with an organic vapor cartridge may be required depending on the scale and nature of the experiment.

Storage and Handling

-

Storage: Store in a cool, dry, well-ventilated area, away from heat, sparks, and open flames. Store in a secondary container. Avoid storage on wood floors.

-

Incompatible Materials: Avoid contact with strong acids, bases, oxidizing agents, and reducing agents.

-

Handling:

-

Use non-sparking tools.

-

Avoid friction, grinding, and impact.

-

Ground all equipment to prevent static discharge.

-

Do not heat the material directly. Use a water or oil bath for controlled heating.

-

Spill and Waste Disposal

-

Spill: In case of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite or sand). Place the absorbed material in a sealed, labeled container for disposal. For large spills, evacuate the area and contact emergency services.

-

Waste Disposal: Dispose of all waste containing this compound as hazardous waste in accordance with local, state, and federal regulations. Do not mix with other waste streams.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the nitration of alcohols and should be performed with extreme caution.

7.1 Materials and Equipment

-

Cyclohexanol

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Thermometer

-

Separatory funnel

-

Sodium bicarbonate (NaHCO₃) solution (5%)

-

Magnesium sulfate (MgSO₄)

-

Blast shield

7.2 Procedure

-

Set up the reaction apparatus in a fume hood with a blast shield.

-

Cool the round-bottom flask in an ice bath.

-

Slowly add a pre-determined amount of cyclohexanol to the flask with stirring.

-

Prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Slowly add the nitrating mixture to the cyclohexanol via the dropping funnel, ensuring the reaction temperature does not exceed 10°C. This reaction is highly exothermic and can become violent if the temperature is not controlled.

-

After the addition is complete, continue stirring in the ice bath for the specified reaction time.

-

Quench the reaction by slowly pouring the mixture over crushed ice.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer sequentially with cold water and 5% sodium bicarbonate solution until the washings are neutral.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

Visualizations

Caption: Workflow for the safe handling of this compound.

Caption: Hierarchy of hazard controls for this compound.

References

- 1. Cas 6925-10-6,Cyclohexanol, 2-nitro-, nitrate (ester) | lookchem [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. valsynthese.ch [valsynthese.ch]

- 4. Cyclohexyl nitrite - Wikipedia [en.wikipedia.org]

- 5. This compound | C6H11NO3 | CID 75020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. godeepak.com [godeepak.com]

Application Notes and Protocols: Cyclohexyl Nitrate in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl nitrate is an organic nitrate that is gaining attention in pharmaceutical research primarily for its potential as a therapeutic agent itself, acting as a nitric oxide (NO) donor. Organic nitrates are a well-established class of drugs used for conditions such as angina pectoris, with nitroglycerin being a classic example. These compounds function as prodrugs that release nitric oxide, a critical signaling molecule in various physiological processes, most notably in the cardiovascular system. This document outlines the application of this compound as a potential pharmaceutical, detailing its mechanism of action, synthesis, and preclinical findings.

Application as a Nitric Oxide Donor

This compound is being investigated as a novel nitric oxide (NO) donor with potential applications in cardiovascular diseases.[1][2] It has demonstrated significant vasorelaxant, hypotensive, and antihypertensive effects.[1][2] The therapeutic potential of this compound stems from its ability to release nitric oxide, which plays a crucial role in regulating blood pressure and vascular tone.

Mechanism of Action:

The cardiovascular effects of this compound are mediated through the canonical nitric oxide/cyclic guanosine monophosphate/protein kinase G (NO/cGMP/PKG) signaling pathway.[1][2]

-

Nitric Oxide (NO) Release: this compound, within the vascular smooth muscle cells, is metabolized to release nitric oxide.

-

Guanylate Cyclase Activation: The released NO activates the enzyme soluble guanylate cyclase (sGC).

-

cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

PKG Activation: Increased levels of cGMP lead to the activation of protein kinase G (PKG).

-

Vasorelaxation: PKG activation results in a cascade of events that decrease intracellular calcium concentrations and desensitize the contractile machinery to calcium, leading to smooth muscle relaxation and vasodilation.

This vasodilation of blood vessels leads to a decrease in blood pressure.[1][2] Studies have shown that this compound induces endothelium-independent vasodilation.[1] Furthermore, its effects are also linked to the activation of ATP-sensitive K+ (KATP) channels.[1]

Preclinical Data

Preclinical studies have provided quantitative data on the efficacy of this compound.

| Parameter | Vehicle Control | This compound Treatment | Reference |

| NO Levels (Mesenteric Arteries, au) | 10.7 ± 0.2 | 33.2 ± 2.3 | [1] |

| Blood Pressure (2K1C Hypertensive Rats, mmHg) | 170 ± 4 | 134 ± 6 (after 7 days) | [1] |

| Vasodilation (pD2 value) | Not Applicable | 5.1 ± 0.1 | [1] |

| Vasodilation with KATP channel inhibition (pD2 value) | Not Applicable | 4.3 ± 0.1 | [1] |

Experimental Protocols

1. Synthesis of this compound

A general method for the synthesis of organic nitrates involves the nitration of the corresponding alcohol. For this compound, this would involve the nitration of cyclohexanol.

Materials:

-

Cyclohexanol

-

Nitrating mixture (e.g., nitric acid and sulfuric acid, or nitric acid and acetic anhydride)

-

Organic solvent (e.g., dichloromethane)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, cool the nitrating mixture to 0-5 °C in an ice bath.

-

Slowly add cyclohexanol to the cooled nitrating mixture dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture over crushed ice and extract the aqueous layer with dichloromethane.

-

Combine the organic extracts and wash sequentially with cold water and saturated sodium bicarbonate solution until the washings are neutral.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography.

2. Evaluation of Vasodilatory Activity

This protocol describes an ex vivo method using isolated arterial rings.

Materials:

-

Male Wistar rats

-

Krebs-Henseleit solution

-

Phenylephrine (PHE)

-

This compound

-

Organ bath system with force transducers

-

Data acquisition system

Procedure:

-

Humanely euthanize the rats and dissect the superior mesenteric artery.

-

Cut the artery into rings (1-2 mm in length) and mount them in an organ bath containing Krebs-Henseleit solution, bubbled with 95% O2 and 5% CO2, and maintained at 37 °C.

-

Allow the rings to equilibrate for at least 60 minutes under a resting tension of 0.75 g.

-

Induce contraction of the arterial rings with phenylephrine (10^-6 M).

-

Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath to obtain a concentration-response curve.

-

Record the relaxation response as a percentage of the initial phenylephrine-induced contraction.

-

Calculate the pD2 (-log EC50) values to quantify the potency of this compound.

Visualizations

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

Caption: General workflow for the synthesis of this compound.

Conclusion

This compound shows promise as a new therapeutic agent for cardiovascular diseases due to its function as a potent nitric oxide donor. Its clear mechanism of action via the NO/cGMP/PKG pathway and positive preclinical data on vasodilation and blood pressure reduction warrant further investigation. The straightforward synthesis from cyclohexanol makes it an accessible compound for further research and development. These application notes provide a foundational understanding for scientists and researchers interested in exploring the pharmaceutical potential of this compound.

References

- 1. The new nitric oxide donor cyclohexane nitrate induces vasorelaxation, hypotension, and antihypertensive effects via NO/cGMP/PKG pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The new nitric oxide donor cyclohexane nitrate induces vasorelaxation, hypotension, and antihypertensive effects via NO/cGMP/PKG pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cyclohexyl Nitrate as a Diesel Fuel Additive

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl nitrate (C₆H₁₁NO₃) is an alkyl nitrate compound that functions as a cetane improver for diesel fuels. Its primary role is to accelerate the autoignition of diesel fuel in the combustion chamber, thereby increasing the fuel's cetane number. A higher cetane number leads to a shorter ignition delay period, which can result in smoother engine operation, reduced combustion noise, and improved cold-start performance. This document provides an overview of the application of this compound as a diesel fuel additive, including its effects on engine performance and emissions, and protocols for its evaluation.

Mechanism of Action

Cetane improvers like this compound have the ability to decompose at temperatures lower than that of the diesel fuel itself. The exothermic decomposition of this compound initiates a series of chemical reactions that lead to the start of combustion at a lower temperature. This reduces the ignition delay, which is the period between the injection of fuel into the cylinder and the start of combustion. By shortening this delay, the combustion process becomes more controlled, preventing the rapid pressure rise that causes diesel knock.

Effects on Diesel Fuel Properties and Engine Performance

The addition of this compound to diesel fuel primarily impacts the cetane number. Limited direct research on this compound necessitates drawing comparisons with the more extensively studied 2-ethylhexyl nitrate (2-EHN), a similar and widely used cetane improver.

Cetane Number Enhancement

This compound has been shown to be an effective cetane number improver. In a study by Li et al., the addition of 0.3% this compound to a blend of 90% biodiesel and 10% methanol (B90M10) significantly increased the cetane number. The study also demonstrated that this compound was more effective at increasing the cetane number than 2-ethylhexyl nitrate at the same treat rate.[1]

Table 1: Cetane Number Improvement with Different Additives in a B90M10 Blend [1]

| Additive | Concentration (vol%) | Base Cetane Number | Cetane Number with Additive | Cetane Number Increase |

| 2-Ethylhexyl Nitrate | 0.3 | 45.5 | 49.3 | 3.8 |

| This compound | 0.3 | 45.5 | 57.5 | 12.0 |

| 2-Methoxyethyl Ether | 3.0 | 45.5 | 63.5 | 18.0 |

Engine Performance

While specific data on this compound's effect on engine performance metrics like brake thermal efficiency (BTE) and brake specific fuel consumption (BSFC) in conventional diesel is scarce, studies on similar cetane improvers can provide insights. The study by Li et al. on a methanol/biodiesel blend found no significant effect on brake thermal efficiency or exhaust temperature when using this compound.[2][3] Research on 2-EHN has shown that it can lead to marginal improvements in BTE and reductions in BSFC, particularly at higher engine loads.[4]

Engine Emissions

The use of this compound as a diesel additive influences exhaust emissions. The available research indicates a trade-off between different types of emissions.

Table 2: Qualitative Effects of this compound on Diesel Engine Emissions (in a B90M10 blend) [2][3]

| Emission | Effect |

| Nitrogen Oxides (NOx) | Reduction |

| Particulate Matter (Smoke) | Reduction |

| Hydrocarbons (HC) | Increase |

| Carbon Monoxide (CO) | Increase |

It is important to note that the magnitude of these effects can vary depending on the base fuel, engine operating conditions, and the concentration of the additive. The increase in HC and CO emissions is a common trade-off when using cetane improvers.

Experimental Protocols

The following protocols outline the methodologies for evaluating the effectiveness of this compound as a diesel fuel additive.

Protocol for Blending this compound with Diesel Fuel

Objective: To prepare stable and homogenous blends of this compound in a base diesel fuel for testing.

Materials:

-

Base diesel fuel (e.g., ULSD - Ultra Low Sulfur Diesel)

-

This compound (of known purity)

-

Volumetric flasks or graduated cylinders

-

Magnetic stirrer and stir bars or a mechanical shaker

Procedure:

-

Determine the desired volumetric concentrations of this compound to be tested (e.g., 0.1%, 0.3%, 0.5% v/v).

-

Measure the required volume of base diesel fuel and pour it into a clean, dry container.

-

Carefully measure the corresponding volume of this compound using a calibrated pipette or syringe.

-

Add the this compound to the diesel fuel.

-

Seal the container and mix the blend thoroughly using a magnetic stirrer or mechanical shaker for a predetermined time (e.g., 30 minutes) to ensure homogeneity.

-

Visually inspect the blend for any signs of phase separation or insolubility.

-

Store the prepared blends in sealed, labeled containers away from direct sunlight and heat sources.

Caption: Workflow for the preparation of this compound and diesel fuel blends.

Protocol for Cetane Number Determination

Objective: To determine the cetane number of diesel fuel blends containing this compound.

Standard Methods:

-

ASTM D613: Standard Test Method for Cetane Number of Diesel Fuel Oil. This is the primary engine-based test method.[5]

-

ASTM D6890: Standard Test Method for Determination of Ignition Delay and Derived Cetane Number (DCN) of Diesel Fuel Oils by Combustion in a Constant Volume Chamber. This method requires a smaller sample volume.

-

ASTM D8183: Standard Test Method for Determination of Indicated Cetane Number (ICN) of Diesel Fuel Oils using a Constant Volume Combustion Chamber.[6]

General Procedure (based on engine test methods):

-

Calibrate the cooperative fuel research (CFR) engine according to the ASTM D613 standard procedure using reference fuels.

-

Introduce the diesel fuel blend containing this compound into the engine's fuel system.

-

Operate the engine under the specified standard test conditions.

-

Measure the ignition delay of the fuel blend.

-

Compare the ignition delay of the test fuel to that of reference fuels with known cetane numbers to determine the cetane number of the blend.

Protocol for Engine Performance and Emissions Testing

Objective: To evaluate the effect of this compound on engine performance and exhaust emissions.

Equipment:

-

A stationary diesel engine mounted on a test bed.

-

Dynamometer for controlling engine load and speed.

-

Fuel consumption measurement system.

-

Exhaust gas analyzer for measuring NOx, CO, HC, and particulate matter (PM or smoke opacity).

-

Data acquisition system to record engine parameters.

Procedure:

-

Warm up the engine to a stable operating temperature using the base diesel fuel.

-

Record baseline performance and emissions data at various engine loads and speeds.

-

Introduce the first diesel blend containing this compound into the fuel system and allow the engine to stabilize.

-

Record performance and emissions data for the blend at the same engine operating points as the baseline.

-

Repeat steps 3 and 4 for all prepared fuel blends.

-

After testing all blends, switch back to the base diesel fuel to flush the system and verify a return to baseline performance.

-

Analyze the collected data to determine the percentage change in performance and emission parameters for each blend compared to the baseline.

Caption: General workflow for diesel engine performance and emissions testing.

Data Presentation

The following tables summarize the expected effects of this compound on diesel engine performance and emissions based on available literature, primarily drawing parallels from 2-EHN where direct data for this compound is unavailable.

Table 3: Summary of Quantitative Effects of Cetane Improvers on Diesel Engine Performance and Emissions (Reference Data from 2-EHN and other additives)

| Parameter | Additive Concentration | % Change from Baseline | Reference |

| Performance | |||

| Brake Thermal Efficiency (BTE) | 1.5% 2-EHN in BMF30 | +3.30% to +4.69% | [7] |

| Brake Specific Fuel Consumption (BSFC) | 1.5% 2-EHN in BMF30 | -5.49% to -7.33% | [7] |

| Emissions | |||

| Nitrogen Oxides (NOx) | 1.5% 2-EHN in BMF30 | -9.4% to -17.48% | [7] |

| Carbon Monoxide (CO) | 1.5% 2-EHN in BMF30 | -45.1% to -85.5% | [7] |

| Hydrocarbons (HC) | 1.5% 2-EHN in BMF30 | -14.56% to -24.90% | [7] |

| Smoke Opacity | 0.3% this compound in B90M10 | Reduction | [2][3] |

BMF30: 70% Biodiesel, 30% 2-Methylfuran B90M10: 90% Biodiesel, 10% Methanol

Logical Relationships in Cetane Improver Action

The following diagram illustrates the cause-and-effect relationships of using a cetane improver like this compound in a diesel engine.

Caption: Logical flow of the effects of a cetane improver on diesel combustion.

Conclusion and Recommendations

This compound is a potent cetane improver that can significantly enhance the ignition quality of diesel fuels. The limited available data suggests it is more effective at raising the cetane number than the more common 2-ethylhexyl nitrate. Its use is expected to lead to reduced NOx and smoke emissions, although potentially at the cost of increased HC and CO emissions.